N-phenyl-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide
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Overview
Description
N-phenyl-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide is a complex organic compound that features a piperidine ring, a thiophene ring, and a phenyl group
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound in the development of new drugs, particularly those targeting neurological disorders.
Biological Studies: The compound can be used to study the interactions of piperidine and thiophene derivatives with biological systems.
Industrial Applications: It may find use in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
Target of Action
Compounds containing a thiophene nucleus have been known to exhibit various activities . For instance, some act as anti-inflammatory agents, while others work as serotonin antagonists and are used in the treatment of Alzheimer’s .
Mode of Action
It’s worth noting that compounds with similar structures have shown to combine the effects of two or more agents, representing a promising therapeutic strategy .
Biochemical Pathways
Compounds containing a thiophene nucleus are known to affect various biochemical pathways .
Pharmacokinetics
It’s important to note that the rate of reaction of similar compounds, such as phenylboronic pinacol esters, is strongly influenced by the ph, which is considerably accelerated at physiological ph .
Result of Action
Similar compounds have shown to display potent antibacterial activity against both gram-negative and gram-positive bacteria .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-phenyl-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide. For instance, the pH strongly influences the rate of reaction of similar compounds, which is considerably accelerated at physiological pH . Therefore, the environment in which this compound is used can significantly impact its effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a sulfonylation reaction, where thiophene is reacted with a sulfonyl chloride in the presence of a base.
Attachment of the Phenyl Group: The phenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidation of the sulfur atom can lead to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group results in the corresponding alcohol.
Substitution: Substitution reactions can yield various substituted phenyl derivatives.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide: shares similarities with other piperidine and thiophene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which allow it to interact with multiple biological targets and exhibit diverse pharmacological activities.
Properties
IUPAC Name |
N-phenyl-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c20-16(18-14-7-2-1-3-8-14)13-15-9-4-5-11-19(15)24(21,22)17-10-6-12-23-17/h1-3,6-8,10,12,15H,4-5,9,11,13H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJJYNDNZOIVTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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